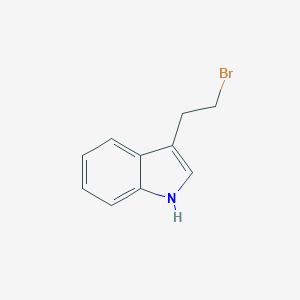

3-(2-Bromoethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAICDKHHQUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187513 | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-21-7 | |

| Record name | 3-(2-Bromoethyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3389-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003389217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Bromoethyl 1h Indole and Its Analogues

Direct Synthetic Routes to 3-(2-Bromoethyl)-1H-indole

The direct synthesis of this compound primarily involves the transformation of readily available indole (B1671886) precursors. Key methods include the bromination of indole derivatives and the conversion of hydroxylated analogues.

Bromination of Precursor Indole Derivatives

The introduction of a bromoethyl group at the C3 position of the indole ring is a common strategy. This can be achieved through various brominating agents and reaction conditions. For instance, the reaction of indole with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate can yield the desired product. vulcanchem.com The reaction is typically performed under an inert atmosphere to prevent oxidation. vulcanchem.com

Another approach involves the use of triphenylphosphine (B44618) and bromine with a suitable indole precursor. For example, 6-methoxy-3-(2-hydroxyethyl)indole can be converted to 6-methoxy-3-(2-bromoethyl)indole using this reagent combination in acetonitrile (B52724). prepchem.com

Conversion of Hydroxylated Indole Analogues

A widely employed and efficient method for synthesizing this compound is the conversion of its hydroxylated precursor, indole-3-ethanol. This transformation is typically achieved using phosphorus tribromide (PBr₃) in an inert solvent such as diethyl ether or methylene (B1212753) chloride. prepchem.comchemicalbook.com This method is also applicable to substituted indole-3-ethanols, allowing for the synthesis of a variety of analogues. For example, 5-methoxy-2-(1H-indol-3-yl)ethan-1-ol can be converted to 3-(2-bromoethyl)-5-methoxy-1H-indole using phosphorus tribromide in diethyl ether. chemicalbook.com

The following table summarizes representative reactions for the conversion of hydroxylated indole analogues:

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Indole-3-ethanol | PBr₃ | Diethyl Ether | This compound | - | prepchem.com |

| 5-methoxy-2-(1H-indol-3-yl)ethan-1-ol | PBr₃ | Diethyl Ether | 3-(2-bromoethyl)-5-methoxy-1H-indole | 73.8% | chemicalbook.com |

| 6-methoxy-3-(2-hydroxyethyl)indole | PPh₃, Br₂ | Acetonitrile | 6-methoxy-3-(2-bromoethyl)indole | - | prepchem.com |

Advanced Synthetic Strategies Utilizing this compound Scaffolds

The reactivity of the bromoethyl group in this compound makes it an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. a2bchem.com This has led to its extensive use in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Metal-Catalyzed Alkylation and Cross-Coupling Approaches

Transition metal-catalyzed reactions are powerful tools for functionalizing the indole nucleus. wiley.com this compound is a common substrate in these reactions, serving as an alkylating agent. For example, rhodium(III)-catalyzed C-H alkylation of indoles can be achieved using various alkylating agents, although direct use of this compound in this specific context requires further investigation. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been extensively used for indole functionalization. mdpi.com While direct cross-coupling with this compound as the electrophile is a plausible strategy, specific examples in the provided literature focus more on the functionalization of the indole ring itself. However, the bromoethyl moiety is readily susceptible to nucleophilic substitution, a reaction often facilitated by metal catalysts. For instance, the alkylation of methyl nicotinate (B505614) with tryptophyl bromide (this compound) is a key step in the synthesis of complex alkaloids. acs.org

Multi-Component Reactions for Indole Functionalization

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. This compound can participate in such reactions. For instance, a multicomponent reaction of indoles, selenium powder, and unactivated alkyl halides, including this compound, has been developed to synthesize 3-alkylselenoindoles under transition-metal-free conditions, affording the corresponding product in a 77% yield. rhhz.net Another example is a three-component "click" reaction in water using copper nanoparticles on activated carbon as a catalyst, where this compound reacts with an alkyne and sodium azide (B81097) to form a triazole-substituted indole derivative. ua.es

Biomimetic and Convergent Synthetic Approaches to Complex Indole Alkaloids

This compound is a pivotal starting material in the biomimetic and convergent synthesis of intricate indole alkaloids. lookchem.com A notable example is the total synthesis of the monoterpene indole alkaloids rhynchines A-E, which commences with the alkylation of methyl nicotinate using commercially available this compound. acs.orgnih.govacs.org This biomimetic strategy allows for the rapid construction of the pentacyclic core of these natural products. nih.govacs.org

Furthermore, this versatile building block is employed in the synthesis of various other alkaloid frameworks. It is a key intermediate in the preparation of β-carboline derivatives and 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide. lookchem.comsigmaaldrich.com The synthesis of N-(2-(3-indolyl)ethyl)aza-crown ethers also utilizes this compound as a starting material. lookchem.comsigmaaldrich.com These examples underscore the significance of this compound as a foundational molecule in the convergent synthesis of structurally diverse and biologically relevant indole alkaloids. caltech.eduresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 2 Bromoethyl 1h Indole

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The presence of a bromine atom on the ethyl side chain at the 3-position of the indole (B1671886) ring makes this position highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating a variety of substitution reactions.

Formation of Amino, Thiol, and Alkoxide Derivatives

The bromoethyl group readily undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides, to form a diverse range of derivatives.

Amino Derivatives: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted tryptamine (B22526) analogs. For instance, 3-(2-Bromoethyl)-1H-indole reacts with amines in the presence of a base like sodium bicarbonate to yield N-alkylated products. researchgate.net This reactivity is fundamental in the synthesis of various indole alkaloids and pharmacologically active compounds. The reaction with diethylamine, for example, produces 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione, a compound explored for its potential central nervous system activity.

Thiol Derivatives: The bromoethyl moiety can react with thiol-containing nucleophiles. Treatment with sodium or potassium thiosulfate (B1220275) yields the corresponding β-(3-indolyl)ethyl thiosulfate derivative. prepchem.com Subsequent reduction of the disulfide bond, which can be formed under alkaline conditions, with a reducing agent like lithium aluminum hydride, produces the corresponding indole-3-ethanethiol. prepchem.com

Alkoxide Derivatives: While less commonly detailed, reactions with alkoxides would be expected to proceed via a standard Williamson ether synthesis-type mechanism to afford the corresponding ether derivatives. The reaction with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate is a common method for the synthesis of related indole derivatives. vulcanchem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Diethylamine | N,N-Diethyltryptamine derivative | |

| Thiol | Sodium thiosulfate | Indole-3-ethanethiol derivative | prepchem.com |

| Alkoxide | 2-Bromoethanol | Ether derivative | vulcanchem.com |

Silver-Mediated Nucleophilic Substitution at the C-3 Position

While the primary site of nucleophilic substitution is the bromoethyl group, reactions involving the C-3 position of the indole ring itself can be achieved under specific conditions. Silver-mediated reactions can facilitate substitutions at the C-3 position, though this is less common for this compound compared to other indole derivatives.

Reactivity with Thiosulfates and Subsequent Transformations

As mentioned, this compound reacts with sodium or potassium thiosulfate to form the corresponding Bunte salt, a β-(3-indolyl)ethyl thiosulfate. prepchem.com This intermediate is stable and can be isolated. Treatment of this thiosulfate derivative with a strong alkali, such as sodium hydroxide, results in the formation of a bis[ω-(3-indolyl)ethyl]-disulfide. prepchem.com This disulfide can then be reduced to the corresponding thiol, indole-3-ethanethiol, using a reducing agent like lithium aluminum hydride. prepchem.com This two-step process provides an efficient route to introduce a thiol functional group at the terminus of the ethyl side chain.

Oxidative and Reductive Transformations of the Indole Nucleus and Side Chain

The indole nucleus and the bromoethyl side chain of this compound can undergo both oxidative and reductive transformations.

Oxidation: The indole ring can be oxidized to form oxindole (B195798) or isatin (B1672199) derivatives. For example, oxidation can lead to the formation of quinonoid structures. In some cases, the reaction conditions can be controlled to achieve specific oxidative cyclizations.

Reduction: The indole ring can be reduced to form dihydroindoles. For instance, reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the formation of 1-(2-bromoethyl)-1H-dihydroindole-2,3-dione from the corresponding dione.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. nih.govic.ac.uk Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles, with a strong preference for substitution at the C-3 position. ic.ac.uk However, since the C-3 position in this compound is already substituted, electrophilic attack will occur at other positions of the indole nucleus.

The most nucleophilic position after C-3 is typically the C-2 position, followed by positions on the benzene (B151609) ring (C-5 and C-7). The specific regioselectivity of EAS on a 3-substituted indole like this compound will be influenced by the electronic nature of the substituent and the reaction conditions. For example, nitration or sulfonation reactions would introduce the corresponding functional group onto the indole ring.

Cyclization and Rearrangement Pathways Initiated by the Bromoethyl Group

The bromoethyl group is a key functionality that can initiate a variety of cyclization and rearrangement reactions, leading to the formation of complex polycyclic structures.

Cyclization: The bromoethyl group can act as an electrophile in intramolecular reactions, where a nucleophilic position on the indole ring or a pre-attached nucleophile attacks the carbon bearing the bromine atom. This leads to the formation of fused ring systems. For example, 3-(2-bromoethyl)indoles can be used in the synthesis of spirocyclic pyrido[1,2-a]indole derivatives. researchgate.net Another example is the reaction with 2,3-dimethylimidazole-1-sulfonyl azide (B81097) triflate, which leads to an intermediate that can be trapped by alcohols or amines to form aza-spirocyclopropanyloxindole derivatives. rsc.org

Rearrangement: Rearrangement reactions can also be initiated by the bromoethyl group. For instance, under certain conditions, rearrangement of an initially formed intermediate can occur to yield more stable products. One study reported a photo-induced reductive Heck cyclization of an N-acylated 3-(2-bromoethyl)indole derivative that resulted in the formation of a spiro cyclopropane (B1198618) product via nucleophilic substitution of an intermediate. semanticscholar.org

Spirocyclization Reactions to Aza-Spirocyclopropanyl Oxindoles

The reaction of this compound with 2,3-dimethylimidazole-1-sulfonyl azide triflate yields aza-spirocyclopropanyl oxindoles. rsc.orgnih.gov This process involves the formation of a reactive intermediate, N-(2,3-dimethylimidazole)-1-sulfonyl aza-spirocyclopropanyloxindole. rsc.orgnih.gov This intermediate can be trapped by alcohols or amines to produce the corresponding aza-spirooxindole sulfonates and sulfonamides. rsc.orgnih.gov

The reaction proceeds by treating 3-(2-bromoethyl)indoles with 2,3-dimethylimidazole-1-sulfonyl azide triflate in a solvent like dichloroethane (DCE) at elevated temperatures, followed by quenching with an alcohol. rsc.org For instance, using methanol (B129727) as the quenching agent resulted in a 49% yield of the corresponding aza-spiroxindole. rsc.org The use of ethanol (B145695) also provided a comparable yield. rsc.org Substituents on the indole ring, such as methoxy (B1213986) and bromide, are tolerated in this reaction. rsc.org

A proposed mechanism for similar spirocyclization reactions involves a domino Michael/intramolecular nucleophilic substitution pathway. researchgate.net Another approach involves the intramolecular trapping of chiral aza-ortho-xylylene intermediates. researchgate.net

Table 1: Synthesis of Aza-Spirocyclopropanyl Oxindoles

| Starting Material | Reagents | Quenching Agent | Product | Yield |

|---|---|---|---|---|

| 3-(2-bromoethyl)indole | 2,3-Dimethylimidazole-1-sulfonyl azide triflate, DCE | Methanol | aza-spiroxindole | 49% |

| 3-(2-bromoethyl)indole | 2,3-Dimethylimidazole-1-sulfonyl azide triflate, DCE | Ethanol | aza-spiroxindole | Comparable to Methanol |

| Methoxy-substituted 3-(2-bromoethyl)indole | 2,3-Dimethylimidazole-1-sulfonyl azide triflate, DCE | Not specified | Methoxy-substituted aza-spiroxindole | Analogous to unsubstitued |

| Bromide-substituted 3-(2-bromoethyl)indole | 2,3-Dimethylimidazole-1-sulfonyl azide triflate, DCE | Not specified | Bromide-substituted aza-spiroxindole | Analogous to unsubstitued |

Intramolecular Cyclizations to Fused Heterocycles

This compound serves as a precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization. These reactions often involve the formation of a new ring by the reaction of the bromoethyl side chain with a part of the indole nucleus or a pre-installed substituent.

One such application is in the synthesis of pyrazino[1,2-a]indoles. For instance, 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes can be condensed with various nucleophilic amines to form fused heterocycles like oxazolidine, oxazinane, imidazolidine, and hexahydropyrimidine (B1621009) derivatives of pyrazino[1,2-a]indoles. grafiati.comresearchgate.net This domino reaction proceeds without the need for a transition metal catalyst. grafiati.com

The general mechanism for many intramolecular cyclizations of haloalkyl derivatives involves the nucleophilic attack of a negatively charged atom on the haloalkyl group, leading to the displacement of the halide ion. proquest.com In some cases, the generation of the nucleophile requires a basic medium to deprotonate a precursor. proquest.com

Palladium-catalyzed intramolecular cyclization is another powerful method for constructing indole-based fused rings. organic-chemistry.orgmdpi.com For example, the intramolecular addition of C-N bonds to alkynes, catalyzed by palladium, can lead to the formation of the indole nucleus with functional group migration. mdpi.com While not directly starting from this compound, these methods illustrate the general principles that can be applied to its derivatives.

Iodine-mediated intramolecular C2-amidative cyclization of indoles provides another route to tetracyclic fused systems. rsc.org This metal-free approach allows for the formation of benzo rsc.orgorganic-chemistry.orgimidazo[1,2-a]indoles from N-aryl substituted indoles. rsc.org

Theoretical and Computational Studies of Reactivity and Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to understand the reactivity and reaction mechanisms of indole derivatives, including those related to the cyclization of this compound.

For instance, in the synthesis of oxopyrazino[1,2-a]indoles, DFT calculations were used to elucidate the mechanistic aspects of the intramolecular hydroamination of Ugi adducts. researchgate.net These studies can provide insights into the transition states and activation energies of the reaction steps.

Computational studies have also been used to investigate the mechanism of [3+2] cycloaddition reactions involving spirooxindole hybrids. mdpi.com These studies can help in understanding the stereoselectivity of such reactions. By analyzing the electronic energies of the stationary points along the reaction pathway, researchers can determine whether a reaction proceeds through a one-step or multi-step mechanism. mdpi.com

Furthermore, theoretical studies on related systems, such as the atropisomerism of 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile, involve HOMO-LUMO evaluation of transition states and calculation of activation energies, providing a deeper understanding of the factors controlling the reaction. researchgate.net

Applications in Advanced Organic Synthesis and Drug Discovery Tool Development

3-(2-Bromoethyl)-1H-indole as a Versatile Synthetic Building Block

This compound is a halogenated heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and pharmaceutical compounds. lookchem.comsigmaaldrich.com Its indole (B1671886) core coupled with a reactive bromoethyl group at the 3-position makes it a versatile tool for synthetic chemists. lookchem.com

Precursor for β-Carboline Derivatives

This compound is a key starting material for the synthesis of β-carboline derivatives. lookchem.comsigmaaldrich.comchemsrc.com These compounds are of significant interest due to their diverse biological activities, which include potential applications in treating neurological disorders and as anticancer agents. lookchem.com The synthesis often involves the condensation of this compound with a 2-halogenopyridine, where the isolation of a possible intermediate has been reported. chemsrc.com This reaction leads to the formation of 12H-indolo[2,3-a]pyridocolinium salts, which are precursors to various β-carbolines like flavopereirine. chemsrc.com

A notable application is in the synthesis of 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide, a direct derivative showcasing the utility of this compound as a building block for these complex heterocyclic systems. lookchem.comsigmaaldrich.com The general synthetic strategy involves the reaction of this compound with appropriately substituted pyridines, leading to the construction of the characteristic tetracyclic β-carboline framework.

The development of chiral 1-substituted-tetrahydro-β-carbolines (THβCs) has also utilized derivatives of this compound. For instance, 1-benzyl-3-(2-bromoethyl)indole undergoes a Vilsmeier-Haack reaction as an initial step in a sequence to produce chiral THβCs. rsc.org

Synthesis of Crown Ethers and Macrocyclic Compounds

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. researchgate.netmdpi.com this compound serves as a precursor for the synthesis of N-(2-(3-indolyl)ethyl)aza-crown ethers. lookchem.comsigmaaldrich.com These specialized crown ethers incorporate the indole moiety, which can influence their binding properties and potential applications.

Specific examples of aza-crown ethers synthesized from this compound include:

N-(2-(3-Indolyl)ethyl)aza-12-crown-4 lookchem.comsigmaaldrich.com

N-(2-(3-Indolyl)ethyl)aza-15-crown-5 lookchem.comsigmaaldrich.com

N-(2-(3-Indolyl)ethyl)aza-18-crown-6 lookchem.comsigmaaldrich.com

The synthesis of these compounds typically involves the N-alkylation of a pre-formed aza-crown ether with this compound. These resulting indolyl-functionalized crown ethers have potential uses in supramolecular chemistry as sensors, catalysts, and in drug delivery systems due to their ability to form complexes with various metal ions and organic substrates. lookchem.com The incorporation of the indole unit can also be a strategic element in creating more complex, multi-functional macrocyclic systems.

Construction of Spirocyclic and Polycyclic Indole Scaffolds

The construction of complex molecular architectures such as spirocyclic and polycyclic indole scaffolds is a significant area of organic synthesis, with applications in medicinal chemistry and materials science. sigmaaldrich.com this compound and its derivatives have been employed in the synthesis of such intricate structures.

For instance, derivatives of 3-(2-bromoethyl)indolin-2-one can be condensed with 3-substituted pyridines to form pyridinium (B92312) intermediates. These intermediates can then undergo a cross-dehydrogenative coupling to construct spiro-polycyclic systems. acs.org This methodology has been successfully applied to the efficient, five-step synthesis of the natural products (±)-corynoxine and (±)-corynoxine B. acs.org

Furthermore, the reaction of 3-(2-bromoethyl)indole with 2,3-dimethylimidazole-1-sulfonyl azide (B81097) triflate leads to an intermediate N-(2,3-dimethylimidazole)-1-sulfonyl aza-spirocyclopropanyloxindole. This reactive species can be trapped by alcohols or amines to generate aza-spirooxindole sulfonates and sulfonamides, demonstrating a pathway to spirocyclic indole derivatives. researchgate.net The development of novel synthetic methods continues to expand the utility of indole building blocks in creating diverse and complex scaffolds. beilstein-journals.org

Intermediate in Natural Product Total Synthesis (e.g., Rhynchines, Uncarialin A, Borreverine (B1220021) Class)

This compound is a commercially available and valuable starting material in the total synthesis of several complex indole alkaloids.

Rhynchines: The first racemic total synthesis of the structurally intricate monoterpene indole alkaloids, rhynchines A-E, was accomplished starting from methyl nicotinate (B505614) and this compound. nih.govacs.orgacs.org This bioinspired synthetic strategy enabled the rapid construction of the pentacyclic core of these molecules. nih.govacs.org The synthesis involved key steps such as a biomimetic skeletal rearrangement and a late-stage C-H oxidative cyclization. acs.org

Uncarialin A: In the total synthesis of the proposed structure of Uncarialin A, a monoterpenoid indole alkaloid, 3-(2-bromoethyl)indole was used to alkylate a meroquinene tert-butyl ester intermediate. acs.org This reaction formed a crucial cyclization precursor, highlighting the role of 3-(2-bromoethyl)indole in connecting the indole and piperidine (B6355638) fragments of the target molecule. acs.org

Borreverine Class: The biomimetic total syntheses of borreverine and flinderole alkaloids, which are dimeric indole alkaloids with interesting biological activities, also utilize this compound as a key building block. lookchem.com

Precursor for N,N-Dialkyltryptamines

This compound is a direct precursor to various N,N-dialkyltryptamines. The synthesis involves the reaction of this compound with a corresponding dialkylamine. This nucleophilic substitution reaction, where the dialkylamine displaces the bromide, is a straightforward and common method for preparing these compounds. While specific examples of N,N-dialkyltryptamines synthesized from this precursor are not detailed in the provided context, the general synthetic pathway is a fundamental transformation in organic chemistry.

Synthesis of Triazole-Linked Indolyl Conjugates

This compound is utilized in the final step of synthesizing various triazole-linked indolyl conjugates. These hybrid molecules, which combine the structural features of indole and triazole rings, are of interest for their potential biological activities.

In one synthetic approach, 5-mercapto-1,2,4-triazoles are reacted with this compound in the presence of a base like trimethylamine (B31210) to yield the target 1,2,4-triazolo-linked bis-indolyl conjugates. nih.gov A series of these compounds were synthesized and evaluated for their cytotoxic activity, with some showing promising results against colon and breast cancer cell lines. nih.govresearchgate.net

Similarly, pyridine-based 1,2,4-triazolo-tethered indole conjugates have been prepared by treating 5-mercapto-1,2,4-triazoles with this compound. nih.gov Several of these conjugates demonstrated significant cytotoxicity against the HT-29 human colon cancer cell line. nih.gov

Another class of compounds, 1,2,3-triazole-based glycosides bearing indolyl scaffolds, have also been synthesized. While the specific use of this compound is not explicitly detailed for this particular series in the provided text, the general strategy of linking heterocyclic systems via click chemistry or other coupling reactions is a common theme in the synthesis of such conjugates. mdpi.comorgchemres.org

Synthesis of 8-Aminoquinoline-Melatonin Derivatives

The compound this compound is a pivotal precursor in the synthesis of novel hybrid molecules that combine the structural features of melatonin (B1676174) and 8-aminoquinoline (B160924). nih.govresearchgate.net These hybrids are developed as multi-target-directed ligands, particularly for research into neurodegenerative conditions like Alzheimer's disease. nih.govamegroups.cn The synthesis leverages the reactivity of the bromoethyl group on the indole core.

In a representative synthesis, this compound is reacted with 8-aminoquinoline to produce N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine. nih.gov The reaction is typically carried out in acetone (B3395972) with potassium carbonate (K2CO3) as a base. nih.govresearchgate.net The mixture is heated to reflux for approximately 10 hours to facilitate the nucleophilic substitution, where the amino group of 8-aminoquinoline displaces the bromide ion from this compound. nih.gov Following the reaction, the product is isolated and purified using flash silica-gel column chromatography, yielding a pale-yellow solid. nih.govresearchgate.net This synthetic strategy is part of a broader effort to create a series of 8-aminoquinoline-melatonin derivatives for biological evaluation. nih.govnih.gov The resulting hybrid, N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine, has been shown to chelate with copper ions. researchgate.netamegroups.cn

Table 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine

| Reactant | Molar Equivalent | Reagent/Solvent | Reaction Time | Yield | Physical Form |

|---|---|---|---|---|---|

| This compound | 1.0 | Potassium Carbonate | 10 hours (reflux) | 80% | Pale-yellow solid |

Data sourced from Chen et al., 2022. nih.govresearchgate.net

Development of Functionalized Indole Libraries for Screening

The chemical structure of this compound makes it an exceptionally useful building block for combinatorial chemistry and the development of functionalized indole libraries. a2bchem.comsigmaaldrich.com Its indole core is a common scaffold in many biologically active compounds, and the reactive bromoethyl group provides a convenient handle for introducing a wide variety of functional groups and molecular scaffolds. a2bchem.com This versatility allows for the systematic construction of diverse libraries of indole derivatives, which can then be screened for various biological activities. a2bchem.comnih.gov

Researchers utilize this compound to synthesize libraries containing compounds such as:

β-carboline derivatives. sigmaaldrich.comlookchem.com

Aza-crown ethers, including N-(2-(3-indolyl)ethyl)aza-12-crown-4 and N-(2-(3-indolyl)ethyl)aza-15-crown-5. sigmaaldrich.comlookchem.comlookchem.com

Substituted tryptamine (B22526) analogs for various research applications.

A practical example of this approach involved a study where 14 substituted indoles, including 3-(2-bromoethyl)-indole (referred to as BEI-9), were synthesized and screened for their activity against colon cancer cells. nih.gov In this screening, BEI-9 demonstrated significant inhibitory effects on the growth of SW480 and HCT116 colon cancer cells. nih.gov Such libraries are instrumental in medicinal chemistry for identifying lead compounds in drug discovery programs, with applications targeting cancer and microbial infections. a2bchem.comnih.gov

Table 2: Examples of Derivatives Synthesized from this compound for Libraries

| Derivative Class | Specific Examples | Application Area |

|---|---|---|

| β-Carbolines | Various substituted β-carbolines | Neurological and anticancer research |

| Aza-Crown Ethers | N-(2-(3-indolyl)ethyl)aza-12-crown-4 | Ion transport and sensor studies |

Data sourced from Sigma-Aldrich, LookChem, and Ali et al., 2015. sigmaaldrich.comnih.govlookchem.com

Role in Material Science Applications

In addition to its role in medicinal chemistry, this compound serves as a valuable intermediate in material science. a2bchem.comchemimpex.com Its utility in this field stems from its capacity to act as a building block for creating advanced organic materials and polymers. a2bchem.com The indole nucleus possesses unique electronic properties, and when incorporated into larger polymeric structures, it can impart useful functionalities.

Halogenated indoles are recognized for their application in the development of organic electronics, such as organic semiconductors and light-emitting diodes (LEDs). vulcanchem.com The reactivity of the bromoethyl group on this compound allows for its integration into polymer chains or its attachment to various substrates, enabling the construction of complex molecular architectures tailored for specific material properties. a2bchem.com This facilitates the creation of novel materials with potential applications in fields requiring advanced electronic or photophysical characteristics. a2bchem.comvulcanchem.com

Pharmacological Relevance and Biological Activity of 3 2 Bromoethyl 1h Indole and Its Derivatives

Anticancer Activities and Cellular Mechanisms of Action

3-(2-Bromoethyl)-1H-indole, sometimes referred to as BEI-9, has demonstrated notable anticancer properties. nih.govvulcanchem.com Its utility as a precursor for creating more intricate, biologically active molecules has positioned it as a valuable entity in the development of novel cancer therapies. a2bchem.com

Inhibition of Cancer Cell Proliferation and Motility

Research has shown that this compound is a potent inhibitor of cancer cell proliferation. google.com Studies on colon cancer cell lines, such as SW480 and HCT116, revealed that it effectively curtails their growth. nih.govnih.gov Specifically, it inhibited the growth of SW480 and HCT116 cells at concentrations of 12.5 µM and 5 µM, respectively. nih.govresearchgate.net In comparison to its parent compound, indole-3-carbinol (B1674136), 3-(2-bromoethyl)-indole demonstrated a significantly greater reduction in cancer cell viability, achieving a 60% decrease within 48 hours, whereas indole-3-carbinol only achieved a 30% reduction. google.com

Furthermore, this compound has been shown to impede the migratory capacity of cancer cells. google.com In scratch wound healing assays, cells treated with 3-(2-bromoethyl)-indole failed to migrate and close the wound gap, indicating a potent inhibition of cell motility. google.com

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Concentration | Effect | Reference |

|---|---|---|---|

| SW480 | 12.5 µM | Growth Inhibition | nih.govresearchgate.net |

| HCT116 | 5 µM | Growth Inhibition | nih.govresearchgate.net |

| SW480 | 25 µM | ~60% reduction in viability after 48h | google.com |

Induction of Apoptosis and Cell Cycle Modulation

While 3-(2-bromoethyl)-indole on its own does not appear to induce apoptosis, its combination with other agents shows promise. google.com When combined with TNFα, a cytokine that activates the NF-κB pathway, an increase in cell death with characteristics of apoptosis, such as membrane blebbing, was observed. google.com Similarly, co-treatment with the chemotherapeutic drug camptothecin (B557342) exhibited signs of apoptosis. google.com

The compound's antiproliferative effects are linked to its ability to modulate the cell cycle. nih.gov Flow cytometry analysis did not show an induction of a sub-G1 population, which is indicative of apoptosis, when the compound was used alone. nih.gov However, it was found to downregulate the expression of key proteins involved in cell cycle progression, specifically cyclin D1 and cyclin A. nih.govgoogle.comnih.gov

NF-κB Pathway Modulation as a Therapeutic Target

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical player in carcinogenesis and can reduce the sensitivity of cancer cells to therapeutic drugs. nih.govnih.gov this compound has been identified as a potent inhibitor of this pathway. nih.govresearchgate.net It has been shown to inhibit both basal and induced NF-κB activation at submicromolar concentrations (0.8 µM). nih.govnih.gov This inhibition was observed in reporter cells where it blocked NF-κB activation induced by both TNFα and the drug camptothecin. nih.govgoogle.com At concentrations of 5 µM or 10 µM, it completely abolished TNFα-induced NF-κB reporter activity. google.com This ability to suppress the NF-κB response, particularly when induced by chemotherapeutic agents like camptothecin, suggests its potential as a chemosensitizer. nih.govnih.gov

Enzyme Inhibition Potential (e.g., Arginase 1 and 2, COX-2)

The indole (B1671886) scaffold is a known feature in various enzyme inhibitors. nih.govnih.gov While direct studies on this compound's inhibition of arginase 1 and 2 are not extensively detailed in the provided context, some indole derivatives have shown potential as inhibitors of these enzymes, which are implicated in tumor growth.

Regarding cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, some indole derivatives have been developed as selective inhibitors. nih.govrsc.org For instance, certain indole-3-acetic acid derivatives, while structurally different from this compound, are known COX inhibitors like Indomethacin. The development of selective COX-2 inhibitors is a significant area of research to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Antimicrobial and Anti-Inflammatory Properties

The versatility of the this compound structure extends to its potential use in synthesizing derivatives with antimicrobial properties. a2bchem.com The bromoethyl group serves as a reactive handle to introduce various substituents, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships to optimize antimicrobial efficacy. a2bchem.com Indole-3-carbinol, a related compound, has shown antimicrobial activity against a range of microorganisms including Staphylococcus, Enterococcus, Escherichia, and Pseudomonas. nih.gov Furthermore, various indole derivatives have been investigated for their effectiveness against bacteria and fungi. smolecule.comturkjps.org

In terms of anti-inflammatory action, indole derivatives are recognized for their pharmacological effects. nih.gov Hybrid molecules containing both indole and imidazole (B134444) nuclei have demonstrated promising anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The development of isatin-triazole hybrids, where the isatin (B1672199) moiety is a derivative of indole, has also yielded compounds with potent anti-inflammatory activity through the inhibition of ICAM-1 expression. tandfonline.com

Role in Enzyme Inhibition and Receptor Targeting

The indole moiety is a fundamental component of many bioactive compounds that act as agonists or antagonists for various receptors and enzymes. nih.gov Cellular targets for indole compounds include transcription factors, cyclin-dependent kinase (CDK) complexes, and hormone receptors. nih.gov The strategic placement of the bromoethyl group in this compound enhances its reactivity, making it a valuable building block for synthesizing molecules that can interact with specific biological targets. a2bchem.com For example, it is a key intermediate in the synthesis of β-carboline derivatives, which have potential applications in treating neurological disorders. lookchem.com The ability to functionalize the bromoethyl group allows for the creation of a diverse library of compounds for screening against various enzymes and receptors, facilitating the discovery of new therapeutic agents. a2bchem.com

Halogen Bonding and Ligand-Target Interactions in Biological Systems

The presence of a bromine atom in the this compound structure is critical to its biological activity, primarily through its ability to form halogen bonds. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a biological molecule. acs.orgillinois.edu This electrophilic region, known as a "sigma-hole," arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov

The utility of halogen bonding is a key consideration in the design of indole-based therapeutic agents. The bromine atom on the ethyl side chain of this compound is strategically positioned to engage in these interactions, potentially stabilizing the ligand-target complex and enhancing biological efficacy. nih.govump.edu.pl

Inhibition of Auxin-Metabolizing Enzymes (e.g., Grapevine Indole-3-Acetic Acid-Amido Synthetases)

In the realm of plant biology, derivatives of this compound have been instrumental in studying auxin metabolism. Auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate numerous aspects of growth and development. Their activity is controlled, in part, by conjugation to amino acids, a reaction catalyzed by IAA-amido synthetases from the GH3 protein family. plos.orgnih.gov

To study these enzymes, a stable bi-substrate analogue of the GH3 reaction intermediate was synthesized using this compound. plos.org The resulting compound, adenosine-5′-[2-(1H-indol-3-yl)ethyl]phosphate (AIEP) , was designed to mimic the adenylated intermediate of the IAA-conjugation reaction. plos.orgnih.gov AIEP acts as a potent inhibitor of two grapevine IAA-amido synthetases, GH3-1 and GH3-6. plos.org

Kinetic studies revealed that AIEP is a competitive inhibitor with respect to both MgATP and IAA for both enzymes. plos.orgnih.gov The inhibitor demonstrated significantly higher affinity for the enzymes than their natural substrates, as indicated by the low inhibition constant (Ki) values. plos.org This makes AIEP a valuable chemical tool for investigating the function of IAA-amido synthetases in plants. plos.orgnih.gov

Table 1: Inhibition of Grapevine GH3 Enzymes by AIEP

| Enzyme | Substrate | Km (µM) | Ki of AIEP (µM) | Inhibition Type |

| GH3-1 | MgATP | 13.5 | 0.2 | Competitive |

| IAA | 20.9 | 1.2 | Competitive | |

| GH3-6 | MgATP | 6.8 | 0.1 | Competitive |

| IAA | 46.2 | 2.7 | Competitive |

Data sourced from Böttcher et al., 2012. plos.org

Structure-Activity Relationship (SAR) Studies for Bioactive Indole Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For indole derivatives, these studies have provided valuable insights into how structural modifications influence biological activity, particularly in the development of anticancer agents. mdpi.comsci-hub.se The indole scaffold itself is considered a "privileged framework" in drug design due to its ability to interact with numerous biological targets. mdpi.comaip.org

The versatility of the this compound structure allows for extensive functionalization, making it an excellent starting point for creating libraries of bioactive molecules. a2bchem.com SAR studies on various indole analogues have highlighted several key trends:

Substitutions on the Indole Ring: The introduction of halogen atoms (F, Cl, Br) at the C5 or C7 positions of the indole ring often enhances cytotoxic activity. mdpi.com Electron-withdrawing groups on the phenyl ring of the indole core have also been shown to be effective for certain activities. sci-hub.se

Modifications at the C3 Position: The nature of the substituent at the C3 position is critical. For instance, replacing the aldehyde group at C3 with other functionalities can significantly reduce activity in some series of compounds. semanticscholar.org

The Bromoethyl Side Chain: The bromoethyl group at the C3 position serves as a reactive handle for introducing a wide variety of molecular modifications. a2bchem.com This allows for the fine-tuning of biological activity by attaching different substituents to optimize interactions with the target, as seen in the synthesis of bis-indolyl conjugates. nih.gov

Aryl Group Substitutions: In some series, the introduction of an aryl group substituted with bromine at the C3 or C5 position has shown favorable results for tyrosine kinase inhibition. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Trends for Bioactive Indole Analogues

| Structural Modification | Position | Effect on Activity | Example Target/Activity |

| Halogen Substitution (Cl, Br) | C5, C7 | Enhanced cytotoxicity | Anticancer |

| Electron-withdrawing group | Phenyl ring of indole | Increased activity | Anticonvulsant |

| Aryl group with Br | C3, C5 | Favorable inhibition | Tyrosine Kinase |

| N-H of indole | N1 | Hydrogen bonding critical for activity | Benzodiazepine Receptor |

| Bromoethyl group | C3 | Versatile handle for functionalization | Anticancer, Antimicrobial |

Data synthesized from various sources. mdpi.comsci-hub.sea2bchem.com

Strategic Considerations for Drug Design and Development Based on the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to serve as a framework for drugs targeting a multitude of receptors. aip.orgmdpi.comnrfhh.com Its structural versatility and amenability to chemical modification make it an ideal starting point for the discovery and development of new therapeutic agents. mdpi.commdpi.com

This compound is a particularly valuable building block in this context for several strategic reasons:

Versatile Intermediate: It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic effects, including anticancer and antimicrobial agents. a2bchem.comvulcanchem.com

Reactive Handle for Functionalization: The bromoethyl group is a reactive "handle" that allows chemists to readily introduce diverse functional groups. a2bchem.com This facilitates the creation of large libraries of compounds for high-throughput screening and the exploration of structure-activity relationships. thieme-connect.com

Scaffold for Bioactive Compounds: The indole scaffold is a core component of many approved drugs and clinical candidates. aip.orgnih.govbenthamdirect.com Its ability to interact with enzyme binding pockets makes it an excellent choice for designing molecules that can modulate biological pathways associated with diseases like cancer. aip.org

Foundation for Hybrid Molecules: The structure can be used to synthesize hybrid molecules that combine the indole pharmacophore with other bioactive scaffolds, such as 1,2,4-triazole, to create dual-target inhibitors. nih.gov

The strategic use of this compound allows for the systematic modification of a known bioactive scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties, accelerating the journey from a lead compound to a clinical candidate. a2bchem.comthieme-connect.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis and real-time monitoring of reactions involving 3-(2-Bromoethyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its molecular structure by detailing the chemical environment of each proton and carbon atom. youtube.commdpi.com

In mechanistic studies, NMR can be used to track the progress of reactions involving this compound. researchgate.net For instance, in the synthesis of tryptamine (B22526) derivatives, the disappearance of the signals corresponding to the bromoethyl group and the appearance of new signals can confirm the successful substitution of the bromine atom. nih.gov Time-course NMR analysis allows for the observation of reaction intermediates, providing insights into the reaction pathway. researchgate.net

Table 1: Representative NMR Data for Indole (B1671886) Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 8.35 | s | NH | mdpi.com | |

| ¹H | 7.70 | d | 8.1 | Ar-H | mdpi.com |

| ¹H | 7.40 | d | 8.3 | Ar-H | mdpi.com |

| ¹H | 7.35 | t | 7.6 | Ar-H | mdpi.com |

| ¹H | 7.25-7.20 | m | Ar-H | mdpi.com | |

| ¹H | 3.60-3.55 | m | CH₂Br | mdpi.com | |

| ¹H | 3.50-3.45 | m | CH₂-indole | mdpi.com | |

| ¹³C | 135.1 | C | mdpi.com | ||

| ¹³C | 126.9 | CH | mdpi.com | ||

| ¹³C | 125.1 | CH | mdpi.com | ||

| ¹³C | 122.2 | q | J(C-F) = 36.9 | C | mdpi.com |

| ¹³C | 121.7 | q | J(C-F) = 267.5 | CF₃ | mdpi.com |

| ¹³C | 120.9 | CH | mdpi.com | ||

| ¹³C | 119.9 | CH | mdpi.com | ||

| ¹³C | 115.3 | q | J(C-F) = 2.8 | C | mdpi.com |

| ¹³C | 111.8 | CH | mdpi.com | ||

| ¹³C | 31.3 | CH₂Br | mdpi.com |

Note: The table presents data for a related trifluoromethylated indole derivative as a representative example of the detailed structural information obtainable from NMR.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. bldpharm.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to unambiguously identify the compound. mdpi.com MS is also invaluable for assessing the purity of a sample by detecting the presence of any impurities, which would appear as additional peaks in the mass spectrum. rsc.org In synthetic procedures, LC-MS, a hyphenated technique combining liquid chromatography with mass spectrometry, is routinely used to monitor the progress of reactions and to confirm the identity of the desired product. rsc.org

Chromatographic Methods for Isolation, Purification, and Analytical Separation

Chromatographic techniques are essential for the isolation, purification, and analytical separation of this compound from reaction mixtures and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in both the analysis and purification of this compound. avantorsciences.com Analytical HPLC, often using reverse-phase columns, can be employed to determine the purity of the compound and to quantify its concentration in various samples. sielc.comresearchgate.net A typical method might involve a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

Preparative HPLC scales up the principles of analytical HPLC to isolate and purify larger quantities of this compound. rsc.orgijcpa.in This is particularly useful for obtaining highly pure material required for subsequent synthetic steps or biological testing. The scalability of HPLC methods allows for the efficient removal of impurities. sielc.com

Table 2: HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Application | Analytical and Preparative Separation | sielc.comsielc.com |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

This technique also elucidates intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern how molecules pack in a crystal lattice. beilstein-journals.org These solid-state interactions can influence the physical properties of the compound. beilstein-journals.org

Advanced Computational Methods for Molecular Characterization and Biological Prediction

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and potential biological activities of molecules like this compound and its derivatives. espublisher.com Techniques such as Density Functional Theory (DFT) can be used to calculate optimized molecular geometries, which can then be compared with experimental data from X-ray crystallography. acs.orgresearchgate.net DFT calculations also provide insights into the electronic structure and reactivity of the molecule. acs.orgnih.gov

Molecular docking simulations are employed to predict how indole derivatives might bind to biological targets, such as enzymes or receptors. nih.govmdpi.com These in silico studies can help in identifying potential therapeutic applications and in guiding the design of new, more potent compounds. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of indole derivatives with their biological activity, further aiding in the drug discovery process. nih.goveurjchem.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-bromoethyl)indoline-2,3-dione |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Tryptamine |

| This compound-4-carbonitrile |

| 3-(2-Bromoethyl)-2-(trifluoromethyl)-1H-indole |

Molecular Docking for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. acs.org This method helps in understanding the molecular mechanisms of interaction and the binding affinity between a small molecule, like an indole derivative, and a biomacromolecular target. acs.orgmdpi.com For compounds related to this compound, docking studies are pivotal in identifying potential biological targets and elucidating the structural basis for their activity.

In research contexts, derivatives synthesized from this compound are evaluated for their potential as therapeutic agents. a2bchem.com Molecular docking simulations are performed to rationalize the binding strengths and modes of these compounds within the active sites of target proteins. mdpi.com For instance, studies on various indole derivatives reveal key interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, while other functional groups can serve as acceptors, forming critical bonds with amino acid residues like Gln, Ile, and Arg. nih.gov

Cation–π Interactions: The electron-rich indole ring can engage in favorable cation–π interactions with cationic residues such as arginine within the protein's binding pocket, a significant feature contributing to binding affinity. mdpi.com

π–π Stacking: The aromatic indole system can stack with aromatic amino acid residues like phenylalanine, contributing to the stability of the bound conformation. iucr.org

These computational analyses provide a molecular-level understanding that guides the design of analogues with potentially higher activity and specificity. acs.orgmdpi.com Theoretical calculations are vital for shortening the process of developing more effective and potent molecules by predicting their activities before synthesis. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Energetics

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the space occupied by a molecule in a crystal and provides a detailed picture of all close intermolecular contacts. iucr.orgnih.gov For bromo-substituted indole derivatives, Hirshfeld analysis offers quantitative insights into the forces governing their crystal packing, which is essential for understanding their solid-state properties.

The crystal packing is often stabilized by a combination of weak C-H···O, C-H···Br, and various π-interactions, including C-H···π, C-Br···π, and slipped π–π stacking between indole systems. iucr.orgiucr.org The energetics of these interactions can be calculated, revealing that the pairing of antiparallel indole systems can have the largest interaction energies, while weaker hydrogen bonds and other π-interactions also make substantial contributions. iucr.org

Table 1: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Indole Derivative Data derived from a study on 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] iucr.orgresearchgate.netdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole.

| Interaction Type | Contribution (%) | Description |

| H···O/O···H | 24.3% | Hydrogen bonding and close van der Waals contacts involving oxygen and hydrogen atoms. iucr.orgnih.gov |

| H···H | 18.4% | Van der Waals interactions between hydrogen atoms on adjacent molecules. iucr.orgnih.gov |

| Br···H/H···Br | 16.8% | Interactions involving the bromine atom and hydrogen atoms, indicative of halogen bonding or weak hydrogen bonding. iucr.orgnih.gov |

| C···H/H···C | 8.4% | Weak interactions contributing to the overall packing stability. iucr.orgnih.gov |

These data underscore the complex interplay of forces that dictate the supramolecular assembly of indole derivatives in the solid state.

ADME Prediction in Drug Design Research

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. mdpi.com In silico ADME prediction models are widely used to evaluate the drug-likeness of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. rjptonline.org For derivatives of this compound synthesized for potential therapeutic use, these predictions serve as a critical filter. researchgate.net

Computational tools are employed to calculate various physicochemical and pharmacokinetic parameters based on the molecule's structure. These parameters help predict how the compound will behave in the human body. Several studies on novel indole-based compounds have utilized ADME predictions to assess their potential as drug candidates. rjptonline.orgmdpi.com

Key parameters often evaluated in ADME prediction studies include:

Lipophilicity (logP): Affects absorption and distribution.

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

Hydrogen Bond Donors and Acceptors (HBD/HBA): Key determinants of solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties.

Aqueous Solubility (logS): Essential for absorption and formulation.

Table 2: Key ADME Parameters and Their Significance in Drug Design

| Parameter | Significance | Typical Range for Drug-Likeness |

| Molecular Weight (MW) | Affects absorption and diffusion. | < 500 g/mol |

| LogP | Measures lipophilicity, influencing absorption and distribution. | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds; affects membrane permeability. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms; affects solubility and binding. | < 10 |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. | < 140 Ų |

These in silico assessments provide a valuable starting point for identifying which synthesized compounds possess intriguing properties and are worthy of further, more intensive biological investigation. rjptonline.orgmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Bromoethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodology : The synthesis of this compound derivatives typically involves alkylation or azide-alkyne cycloaddition (CuAAC) reactions. For example, alkylation of indole precursors with bromoethyl reagents under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) yields the target compound, though yields may vary (e.g., 23% reported in alkylation of proline derivatives) . Optimization strategies include adjusting solvent polarity (e.g., PEG-400 for greener synthesis), reaction time (12–24 hours), and purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) .

Q. How is structural characterization of this compound derivatives performed, and what analytical discrepancies might arise?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For instance, ¹H NMR signals at δ 4.62 ppm (t, J = 7.2 Hz) and 3.28 ppm (t, J = 7.2 Hz) correspond to the bromoethyl chain . Discrepancies in crystallographic data (e.g., disorder in Br atom positions) may arise due to dynamic molecular conformations, requiring single-crystal X-ray diffraction for resolution .

Q. What solvents and catalysts are effective in CuAAC reactions involving this compound?

- Methodology : PEG-400/DMF (2:1 v/v) is a preferred solvent system for CuAAC due to its ability to dissolve polar intermediates and stabilize copper catalysts. CuI (1.0–1.5 equiv) enhances reaction efficiency, with yields up to 50% reported for triazole-linked indole derivatives. Post-reaction purification via aqueous workup and column chromatography minimizes residual catalyst contamination .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of this compound in spirocyclization reactions?

- Methodology : The bromoethyl group facilitates intramolecular cyclization, as seen in the formation of spiro[cyclopropane-1,3'-indole] during alkylation of proline derivatives. This reaction proceeds via nucleophilic displacement of bromide, with competing pathways (e.g., ring-opening) requiring kinetic control (low temperature, short reaction times) to favor spiroproduct formation . Mechanistic studies using DFT calculations or isotopic labeling could clarify transition states.

Q. What strategies mitigate low yields in alkylation reactions involving this compound?

- Methodology : Low yields (e.g., 23% in proline alkylation) often stem from steric hindrance or competing side reactions. Strategies include:

- Pre-activation : Using tert-butyloxycarbonyl (Boc) protection on the indole nitrogen to reduce steric effects.

- Catalyst tuning : Switching from CuI to Pd-based catalysts for milder conditions.

- Solvent optimization : Replacing DMF with acetonitrile to suppress byproduct formation .

Q. How do intermolecular interactions (e.g., C–H⋯O) stabilize crystal structures of bromoethyl-indole derivatives?

- Methodology : X-ray crystallography reveals weak C–H⋯O interactions (2.5–3.0 Å) between the indole ring and sulfonyl/ether groups in derivatives like 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole. These interactions dictate packing motifs and thermal stability, with dihedral angles (e.g., 73.59° between indole and phenyl planes) influencing crystallinity. Disorder in bromine positions (occupancy 0.7:0.3) highlights the need for low-temperature crystallography to resolve dynamic effects .

Q. What contradictions exist in spectral data for bromoethyl-indole derivatives, and how can they be resolved?

- Case Study : Discrepancies in ¹³C NMR shifts (e.g., δ 146.0 vs. 135.5 ppm for triazole carbons) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or tautomerism. Resolution strategies include:

- Variable-temperature NMR to detect dynamic equilibria.

- 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Methodological Recommendations

- Synthetic Protocols : Prioritize CuAAC for modular derivatization and flash chromatography (70:30 EtOAc/hexane) for purity >95% .

- Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization, especially when halogen disorder is observed .

- Reaction Optimization : Screen solvent-catalyst pairs (e.g., PEG-400/CuI) and employ protecting groups to enhance yields in sterically hindered systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.